7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7-11(14)6-5-9-8-3-2-4-10(8)13(15)16-12(7)9/h5-6,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBJLOJHVCESJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can be achieved through various methods. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include propargyl bromide, epichlorohydrin, and various azoles. Reaction conditions often involve the use of dry solvents, anhydrous potassium carbonate, and reflux conditions .
Major Products Formed: The major products formed from these reactions include various coumarin-derived azolyl ethanols, such as imidazolyl, triazolyl, and tetrazolyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₃H₁₂O
Molecular Weight: 196.24 g/mol
IUPAC Name: 7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
CAS Number: 55047-28-4
The compound features a chromen core with hydroxyl and methyl substituents that contribute to its reactivity and interaction with biological systems.
Chemistry
7-Hydroxy-6-methyl-cyclopenta[c]chromen-4-one serves as a versatile building block in organic synthesis. Its structure facilitates the development of more complex molecules through various synthetic pathways.
Table 1: Synthetic Pathways Involving 7-Hydroxy-6-methyl-cyclopenta[c]chromen-4-one
Biology
The biological activity of this compound has been explored in various studies. It exhibits potential antioxidant properties and may influence cellular signaling pathways.
Case Study: Antioxidant Activity
A study demonstrated that 7-hydroxy-6-methyl-cyclopenta[c]chromen-4-one significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
Medicine
Due to its pharmacological properties, this compound is being investigated for its therapeutic potential against various diseases.
Table 2: Pharmacological Properties
| Property | Effect | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Cancer Research
Research has shown that the compound induces apoptosis in breast cancer cells through the modulation of specific signaling pathways, highlighting its potential as an anticancer agent .
Industry
In industrial applications, the unique properties of 7-hydroxy-6-methyl-cyclopenta[c]chromen-4-one make it suitable for the development of new materials and chemical processes.
Table 3: Industrial Applications
Mechanism of Action
The mechanism of action of 7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes and proteins involved in disease processes. For example, it acts as a COX inhibitor, reducing inflammation by blocking the cyclooxygenase enzyme .
Comparison with Similar Compounds
Research Findings and Data Analysis
Fluorescence Properties
The cyclopenta ring in the target compound enhances π-conjugation, leading to a red-shifted emission (~450 nm) compared to simple coumarins (~420 nm). This property is exploited in fluorescent probes and bioimaging .
Solubility and Pharmacokinetics
Biological Activity
7-Hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one (commonly referred to as compound 1) is a member of the chromene family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on a review of current literature.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 202.21 g/mol. The compound features a cyclopenta[c]chromen core structure that contributes to its biological activity.
Synthesis Methods:
The synthesis typically involves several steps starting from readily available precursors. A common synthetic route includes:
- Formation of the Chromen Core: This can be achieved through cyclization reactions involving coumarin derivatives under acidic conditions.
- Hydroxylation: The introduction of the hydroxy group at the 7-position can be performed using reagents such as hydrogen peroxide or osmium tetroxide .
Antioxidant Properties
Research indicates that compounds within the chromene family exhibit significant antioxidant activity. For instance, studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies have reported that it possesses bactericidal properties against a range of bacterial strains. Specifically, it has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria .
Cytotoxic Effects
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. It was found to induce apoptosis in these cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably, compounds derived from this chromene structure have been linked to enhanced cytotoxicity in specific tumor types .
Case Studies
Case Study 1: Anticancer Activity
A study focusing on the anticancer potential of this compound highlighted its ability to inhibit proliferation in human breast carcinoma cells (MCF-7). The compound induced G2/M phase arrest and triggered apoptotic pathways characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .
Case Study 2: Antimicrobial Efficacy
In another investigation assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant inhibition zones compared to control groups, suggesting its potential as a natural antimicrobial agent .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted chromenone precursors under acidic or basic conditions. Key steps include:
- Hydroxylation : Introduction of the hydroxy group via nucleophilic substitution or oxidation (e.g., using potassium permanganate under controlled pH) .
- Methylation : Selective alkylation at the 6-position using methyl iodide in the presence of a base (e.g., NaH) .
- Cyclopentane ring formation : Friedel-Crafts alkylation or Diels-Alder reactions to construct the fused cyclopenta system .
- Critical factors : Solvent polarity (e.g., dichloromethane vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., Yb(OTf)₃ for annulation reactions) significantly impact regioselectivity and yield .
Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?
- Structural confirmation :
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous bond lengths, angles, and stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Chemical shifts for the hydroxy proton (~δ 10–12 ppm) and methyl group (δ 2.1–2.5 ppm) are diagnostic .
- IR : Stretching vibrations for the carbonyl group (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-response assays : Test across multiple concentrations (e.g., 1–100 µM) to distinguish between therapeutic and toxic thresholds .
- Target-specific studies : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify primary molecular targets .
- Computational docking : Compare binding affinities to homologous proteins (e.g., using AutoDock Vina) to rationalize divergent activities .
Q. How does the substitution pattern (e.g., 6-methyl vs. 7-hydroxy groups) influence the compound’s photophysical properties?
- Experimental design :
- UV-Vis spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to assess intramolecular charge transfer (ICT) effects .
- Fluorescence quenching : Titrate with heavy metal ions (e.g., Cu²⁺) to study electronic interactions between the chromenone core and substituents .
- Key findings : The 7-hydroxy group enhances fluorescence quantum yield by stabilizing excited-state intramolecular proton transfer (ESIPT), while the 6-methyl group reduces steric hindrance for planar ICT .
Q. What computational methods are used to predict tautomerism and its impact on biological activity?
- Approach :
- DFT calculations : Optimize tautomeric structures at the B3LYP/6-31G(d) level to compare relative energies and protonation states .
- Molecular dynamics (MD) : Simulate tautomer stability in aqueous vs. lipid bilayer environments to model bioavailability .
- Data interpretation : The keto-enol equilibrium (favored in polar solvents) may alter hydrogen-bonding interactions with biological targets, as seen in warfarin analogues .
Methodological Challenges and Solutions
Q. How are impurities in synthetic batches identified and minimized?
- Analytical workflow :
- HPLC-MS : Quantify byproducts (e.g., dehydroxylated or over-alkylated derivatives) using reverse-phase C18 columns and gradient elution .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove nonpolar impurities .
- Case study : Residual palladium from coupling reactions can be reduced to <5 ppm via chelating resins (e.g., SiliaBond® Thiourea) .
Q. What crystallographic techniques are used to resolve disorder in the cyclopentane ring?
- Refinement protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
